3-Ethoxy-4-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

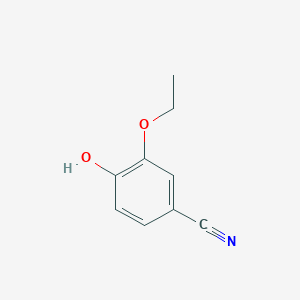

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxy-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUPJWDUINJHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396604 | |

| Record name | 3-ethoxy-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60758-79-4 | |

| Record name | 3-ethoxy-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethoxy-4-hydroxybenzonitrile: A Technical Guide for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-4-hydroxybenzonitrile, a key building block in contemporary medicinal chemistry. We will delve into its fundamental chemical and physical properties, established synthetic routes, and critical safety considerations. The document further explores its application as a pivotal intermediate, particularly in the synthesis of advanced therapeutic agents. Detailed, field-tested protocols for synthesis and analysis are provided to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.

Introduction: The Strategic Importance of Substituted Benzonitriles

Substituted benzonitrile moieties are prevalent scaffolds in a multitude of biologically active compounds. The nitrile group, a versatile functional handle, can participate in various chemical transformations to build molecular complexity. Furthermore, its electronic properties can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound, in particular, has emerged as a valuable intermediate, offering a specific substitution pattern that is instrumental in the design of targeted therapies. Its structure is notably a precursor to the core of Apremilast, a phosphodiesterase-4 (PDE4) inhibitor, highlighting its relevance in the development of treatments for inflammatory diseases[1].

Core Compound Identification and Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

2.1. Chemical Identity

The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication.

| Identifier | Value | Source |

| CAS Number | 60758-79-4 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₉H₉NO₂ | PubChem[2] |

| SMILES | CCOC1=C(C=CC(=C1)C#N)O | PubChem[2] |

| InChIKey | NBUPJWDUINJHFZ-UHFFFAOYSA-N | PubChem[2] |

| Synonyms | 4-Hydroxy-3-ethoxybenzonitrile, Apremilast Impurity 111 | PubChem[2] |

2.2. Physicochemical Properties

These properties are essential for designing experimental conditions, including reaction setups, purification strategies, and formulation development.

| Property | Value | Source |

| Molecular Weight | 163.17 g/mol | PubChem[2] |

| Appearance | Off-white powder/solid | Thermo Fisher Scientific[3] |

| Melting Point | 110 - 113 °C | Sigma-Aldrich[4] |

| Boiling Point | Data not available | |

| Solubility | Soluble in water | Thermo Fisher Scientific[3] |

| XLogP3 | 0.9 | PubChem[2] |

Synthesis and Mechanistic Considerations

The efficient synthesis of this compound is crucial for its availability in drug discovery programs. A common and reliable method involves the ethylation of a suitably substituted precursor.

3.1. Retrosynthetic Analysis

A logical approach to the synthesis starts with a retrosynthetic disconnection. The ethoxy group can be installed via a Williamson ether synthesis, pointing to 3-hydroxy-4-methoxybenzonitrile or a related protected precursor as a viable starting material.

Caption: Retrosynthetic approach for this compound.

3.2. Recommended Synthetic Protocol: Ethylation of Isovanillin

A practical and scalable synthesis route begins with the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde), and proceeds through several key steps. This multi-step approach is often favored in process chemistry for its reliability and the high purity of the final product. A patent describes a method involving ethylation, oximation, and subsequent dehydration[5][6].

Workflow Diagram:

Caption: Multi-step synthesis pathway from Isovanillin.

Step-by-Step Methodology:

-

Part A: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

-

In a suitable reaction vessel, dissolve isovanillin and a phase-transfer catalyst such as tetrabutylammonium bromide in an appropriate solvent system with a base like sodium hydroxide.[7]

-

Cool the mixture in an ice bath and add bromoethane dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethoxy-4-methoxybenzaldehyde.

-

-

Part B: Synthesis of 3-Ethoxy-4-methoxybenzonitrile

-

Combine 3-ethoxy-4-methoxybenzaldehyde and hydroxylamine hydrochloride in a solvent like acetonitrile.[8][9]

-

Heat the mixture to reflux and monitor the reaction progress.[8][9]

-

Upon completion, cool the reaction mixture and add a dehydrating agent such as acetic anhydride.

-

Heat the mixture again to facilitate the dehydration of the oxime to the nitrile.

-

After cooling, quench the reaction with water, which will precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 3-ethoxy-4-methoxybenzonitrile.[8][9]

-

-

Part C: Selective Demethylation

-

The conversion of 3-ethoxy-4-methoxybenzonitrile to the target this compound requires selective demethylation of the methoxy group. This is a challenging transformation due to the presence of the ethoxy group. Reagents such as boron tribromide (BBr₃) at low temperatures or nucleophilic agents like L-Selectride® could be explored for this purpose. The choice of reagent is critical to avoid cleavage of the ethoxy ether.

-

Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity and purity of the synthesized compound.

Analytical Workflow:

Caption: Standard analytical workflow for compound qualification.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, byproducts, or intermediates.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups.[10]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the nitrile (C≡N) and hydroxyl (-OH) stretches.[10]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

5.1. Hazard Identification

Based on data for structurally similar compounds like 3-ethoxy-4-methoxybenzonitrile and other hydroxybenzonitriles, the following hazards should be considered:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[11][12][13]

-

Respiratory Irritation: May cause respiratory irritation.[4]

5.2. Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[4][13]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][13][14]

5.3. First Aid Measures

-

If Swallowed: Rinse mouth and seek immediate medical attention.[3][13][14] Do NOT induce vomiting.[3][14]

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3][13][14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3][14]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][13]

5.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][13]

-

Keep away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. Its defined structure and versatile nitrile functionality make it an attractive starting point for the synthesis of more complex molecular architectures. This guide has provided a detailed overview of its properties, a practical synthetic approach, and essential safety information. By leveraging this technical knowledge, researchers can confidently and safely incorporate this valuable intermediate into their drug discovery and development pipelines, paving the way for novel therapeutic innovations.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C9H9NO2 | CID 3800659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 6. 3-ethoxy-4-methoxy benzonitrile preparing method (2015) | Yang Qing | 2 Citations [scispace.com]

- 7. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 8. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. 3-Ethoxy-4-methoxybenzonitrile | C10H11NO2 | CID 3934769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

The Architectural Blueprint of a Pharmaceutical Building Block: A Technical Guide to the Molecular Structure Elucidation of 3-Ethoxy-4-hydroxybenzonitrile

Foreword: From Blueprint to Bespoke Analysis

In the intricate world of drug discovery and development, the precise characterization of molecular architecture is not merely a procedural step but the very foundation upon which safe and effective therapeutics are built. This guide eschews a one-size-fits-all template, opting instead for a bespoke analytical journey into the heart of a key pharmaceutical intermediate: 3-ethoxy-4-hydroxybenzonitrile. Our audience of researchers, scientists, and drug development professionals understands that true scientific integrity lies not in simply following steps, but in comprehending the causality behind each experimental choice. Herein, we dissect the structure of this molecule, not as a static entity, but as a dynamic interplay of functional groups revealed through the lens of modern spectroscopic techniques. We will navigate the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how each method provides a unique yet correlative piece of the structural puzzle. This is not just a guide; it is an exercise in analytical reasoning, designed to empower the reader to approach molecular elucidation with the mind of a seasoned scientist.

Foundational Chemistry: An Introduction to this compound

This compound, with the molecular formula C₉H₉NO₂, is a substituted aromatic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a benzonitrile core with ethoxy and hydroxyl substituents, makes it a valuable precursor in the synthesis of various pharmaceutical agents. Understanding the precise arrangement of these functional groups is paramount for predicting its reactivity, metabolic fate, and ultimately, its role in the broader context of drug design.

Our exploration will be guided by the fundamental principles of spectroscopy, where the interaction of molecules with electromagnetic radiation provides a detailed fingerprint of their atomic and electronic structure.

Deciphering the Core: A Multi-faceted Spectroscopic Approach

The elucidation of this compound's structure is a process of triangulation, relying on the convergence of data from multiple spectroscopic techniques. Each method interrogates different aspects of the molecule's constitution, and only in their synthesis does a complete and validated structure emerge.

Unveiling the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for phenolic compounds as it can facilitate the observation of the exchangeable hydroxyl proton.

-

Instrumental Parameters: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons each represents.

Interpretation of the ¹H NMR Spectrum:

Based on the structure of this compound and data from the closely related analogue, 3-ethoxy-4-hydroxybenzaldehyde, we can predict the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~9.5 (in DMSO-d₆) | Singlet (broad) | 1H | Ar-OH | The proton of the hydroxyl group is acidic and its chemical shift is solvent-dependent. It typically appears as a broad singlet due to chemical exchange. |

| ~7.3 - 7.1 | Multiplet | 3H | Ar-H | The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. Their downfield chemical shifts are a result of the deshielding effect of the aromatic ring current. |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). |

Note: The predicted chemical shifts are based on analogous compounds and may vary slightly in the actual spectrum.

Visualizing Proton Connectivity: A COSY Approach

To definitively establish the connectivity between the ethoxy group's protons, a 2D COSY (Correlation Spectroscopy) experiment is invaluable.

Caption: Predicted COSY correlation for the ethoxy group.

Mapping the Carbon Skeleton: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a count of the unique carbon environments in a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumental Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum of this compound, informed by data from 3-ethoxy-4-hydroxybenzaldehyde, would show nine distinct signals.[2]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~150 - 145 | C -OH | The carbon atom attached to the hydroxyl group is significantly deshielded by the electronegative oxygen. |

| ~150 - 145 | C -OCH₂CH₃ | Similarly, the carbon bonded to the ethoxy group is deshielded. |

| ~130 - 120 | Aromatic C -H | Aromatic carbons typically resonate in this region. |

| ~120 - 110 | Aromatic C -H | |

| ~118 | -C ≡N | The carbon of the nitrile group has a characteristic chemical shift in this range. |

| ~115 | Aromatic C -H | |

| ~105 | Aromatic C -CN | The carbon bearing the nitrile group is influenced by the electron-withdrawing nature of the cyano group. |

| ~65 | -O-C H₂-CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. |

| ~15 | -O-CH₂-C H₃ | The methyl carbon appears in the typical upfield aliphatic region. |

Note: The assignments of the aromatic carbons can be further confirmed using 2D NMR techniques like HSQC and HMBC.

Correlating Protons and Carbons: The Power of HSQC

A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for unambiguous assignment.

Caption: Predicted HSQC correlations for key structural fragments.

Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for functional group identification.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using an ATR attachment), a KBr pellet, or as a thin film.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Interpretation of the FTIR Spectrum:

The FTIR spectrum of this compound is expected to exhibit the following key absorptions:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH | The broadness of this peak is indicative of hydrogen bonding. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Confirms the presence of the benzene ring. |

| 2980 - 2850 | C-H stretch | Aliphatic C-H | Corresponds to the C-H bonds of the ethoxy group. |

| ~2230 | C≡N stretch | Nitrile | A sharp and intense absorption characteristic of the nitrile functional group. |

| ~1600, ~1500 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring skeleton. |

| ~1250 | C-O stretch | Aryl-O | Corresponds to the stretching of the C-O bonds of the ethoxy and hydroxyl groups. |

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: The molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Interpretation of the Mass Spectrum:

For this compound (Molar Mass: 163.17 g/mol ), the mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 163, corresponding to the intact molecule.

-

Key Fragmentation Patterns:

-

Loss of an ethyl group (-CH₂CH₃): A fragment at m/z = 134, resulting from the cleavage of the ethoxy group.

-

Loss of ethylene (-CH₂=CH₂): A fragment at m/z = 135, arising from a McLafferty-type rearrangement of the ethoxy group.

-

Loss of CO: A fragment at m/z = 135, which is common for phenolic compounds.

-

Fragments related to the benzonitrile core: Various smaller fragments corresponding to the stable aromatic ring system.

-

Caption: Plausible mass spectrometry fragmentation pathways.

The Unified Picture: Integrating Spectroscopic Data for Structural Confirmation

The true power of this multi-technique approach lies in the convergence of evidence. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, the FTIR confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides corroborating structural details through fragmentation analysis. The collective data from these orthogonal techniques provides a self-validating system, leading to the unambiguous elucidation of the molecular structure of this compound.

This in-depth analysis, grounded in the principles of spectroscopic interpretation and validated by cross-referencing data from analogous compounds, exemplifies the rigorous approach required in modern drug development. It is a testament to the fact that a molecule's identity is not merely a name or a formula, but a rich tapestry of physical and chemical properties waiting to be unraveled by the discerning scientist.

References

Physical and chemical properties of 3-Ethoxy-4-hydroxybenzonitrile

An In-depth Technical Guide to 3-Ethoxy-4-hydroxybenzonitrile: Properties, Characterization, and Scientific Context

Introduction

This compound, with CAS Number 60758-79-4, is a bifunctional aromatic compound belonging to the benzonitrile class.[1] Its structure, featuring a nitrile group, a phenolic hydroxyl group, and an ethoxy group on a benzene ring, makes it a molecule of significant interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents. The strategic placement of these functional groups provides multiple sites for chemical modification, allowing for the construction of more complex molecular architectures.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its characterization, and expert insights into its chemical reactivity and potential applications. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and practical utility.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. These characteristics determine its solubility, stability, and compatibility with various analytical and synthetic methodologies.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below. This data is essential for accurate documentation, safety assessment, and experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 60758-79-4 | PubChem[1] |

| Molecular Formula | C₉H₉NO₂ | PubChem[1] |

| Molecular Weight | 163.17 g/mol | PubChem[1] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C#N)O | PubChem[1] |

| InChI Key | NBUPJWDUINJHFZ-UHFFFAOYSA-N | PubChem[1] |

| Appearance | White to off-white crystalline powder | N/A (Typical) |

| XLogP3 | 0.9 | PubChem[1] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral data for this compound, which are critical for structure verification and purity assessment.

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

-

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The ethoxy group should present as a triplet (for the methyl protons) and a quartet (for the methylene protons). The three aromatic protons will appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The phenolic hydroxyl proton will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will complement the proton data, showing nine distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon is characteristically downfield, while the aromatic and ethoxy carbons will appear in their respective typical regions.

Caption: Predicted ¹H NMR assignments for this compound.

IR spectroscopy is used to identify the presence of specific functional groups. For this molecule, the key vibrational bands expected are:

-

O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

C-H stretch (aromatic): Signals just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Signals just below 3000 cm⁻¹ for the ethoxy group.

-

C≡N stretch: A sharp, intense peak in the range of 2220-2260 cm⁻¹, which is highly characteristic of a nitrile.

-

C=C stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the aryl-ether and phenol C-O bonds.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely show a prominent molecular ion (M⁺) peak at m/z = 163. Key fragmentation pathways would involve the loss of the ethoxy group or ethylene from the ethoxy group.

Part 2: Synthesis, Reactivity, and Applications

Proposed Synthetic Pathway

While various synthetic routes are possible, a common and logical approach involves the selective ethylation of a commercially available precursor, 3,4-dihydroxybenzonitrile (protocatechunitrile).

Rationale for Method Selection: The Williamson ether synthesis is a robust and well-established method for forming ether linkages. The phenolic hydroxyl group at the 4-position is more acidic and sterically less hindered than the one at the 3-position, but selective mono-alkylation can be achieved under controlled conditions. Using a slight excess of the alkylating agent and a suitable base in a polar aprotic solvent typically favors the desired product.

Caption: Logical workflow for the synthesis of this compound.

Chemical Reactivity

The molecule's functionality dictates its reactivity. The primary reactive sites are the phenolic hydroxyl, the nitrile, and the aromatic ring.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base. The resulting phenoxide is a potent nucleophile, allowing for further O-alkylation or O-acylation to generate diverse derivatives.

-

Nitrile Group: The nitrile can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (3-ethoxy-4-hydroxybenzoic acid) or an amide intermediate. It can also be reduced to a primary amine (aminomethyl group), providing a key functional handle for further derivatization.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and ethoxy groups. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur at the positions ortho and para to the activating groups, primarily at the 5-position.

Potential Applications in Drug Development

While this compound itself is not a widely cited pharmaceutical, its structural motifs are prevalent in medicinal chemistry. The closely related analogue, 3-ethoxy-4-methoxybenzonitrile, is a known intermediate in the synthesis of Apremilast, a PDE4 inhibitor used to treat psoriatic arthritis.[2]

The 3-ethoxy-4-hydroxyphenyl group is a bioisostere of the catechol moiety found in many endogenous and synthetic compounds. The ethoxy group can improve metabolic stability and lipophilicity compared to a simple hydroxyl group, which is often a desirable trait in drug design. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate a compound's pharmacological profile. Therefore, this molecule serves as a valuable scaffold for generating libraries of compounds for screening against various biological targets.

Part 3: Experimental Protocols and Safety

Protocol 1: HPLC Method for Purity Analysis

Rationale: Reverse-phase HPLC is the standard for assessing the purity of small organic molecules. The C18 stationary phase effectively retains the moderately polar analyte, while a gradient of water and acetonitrile allows for efficient elution and separation from potential impurities. UV detection is ideal due to the chromophoric nature of the aromatic ring.

-

Instrumentation: High-Performance Liquid Chromatography system with UV-Vis Detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: General NMR Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often chosen for compounds with hydroxyl protons as it slows down proton exchange, resulting in sharper -OH signals.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Analysis: Insert the tube into the NMR spectrometer spinner and place it in the magnet for analysis.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[3]

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[3][4]

-

Disposal: Dispose of the material in accordance with appropriate local, state, and federal laws and regulations.[3]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Note: Hazard information is based on general data for similar benzonitrile compounds and should be confirmed with a specific Safety Data Sheet (SDS) for this exact compound.)

References

The Solubility Profile of 3-Ethoxy-4-hydroxybenzonitrile: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction: The Significance of 3-Ethoxy-4-hydroxybenzonitrile in Pharmaceutical Development

This compound (CAS No. 60758-79-4) is a substituted benzonitrile derivative with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[1] Its structural similarity to vanillin and its derivatives positions it as a valuable building block in organic synthesis. Notably, related compounds such as 3-ethoxy-4-methoxybenzonitrile serve as crucial intermediates in the synthesis of modern pharmaceuticals, including the phosphodiesterase 4 (PDE4) inhibitor Apremilast, which is used in the treatment of psoriatic arthritis. The solubility of such intermediates is a critical parameter that dictates their handling, reaction kinetics, purification via recrystallization, and formulation into drug products. A comprehensive understanding of the solubility of this compound in a range of solvents is therefore paramount for efficient and scalable pharmaceutical manufacturing.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of this compound, featuring a polar hydroxyl group, a moderately polar nitrile group, and a non-polar benzene ring with an ethoxy substituent, results in a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Based on these properties and the known solubility of structurally similar compounds like 4-hydroxybenzonitrile (soluble in methanol, insoluble in water)[2][3] and 3-methoxy-4-hydroxybenzonitrile (slightly soluble in water, soluble in ethanol and acetone), a predicted solubility profile for this compound can be extrapolated. The presence of the ethoxy group, as compared to a methoxy group, may slightly increase its lipophilicity.

Table 2: Predicted Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble | The polar hydroxyl and nitrile groups allow for some interaction with water, but the aromatic ring and ethoxy group limit extensive dissolution. |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar functionalities of the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for this compound due to its ability to form hydrogen bonds. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Offers a balance of polar and non-polar characteristics, making it a potential solvent for dissolution and recrystallization. |

| Dichloromethane | Non-polar | Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar halogenated solvents. |

| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene makes it a poor solvent for the polar functional groups of this compound. |

| Hexane | Non-polar | Insoluble | The significant difference in polarity between the solute and this non-polar solvent will result in very low solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Isothermal Shake-Flask Method

This method ensures that a true equilibrium between the solid solute and the solvent is achieved, providing a definitive measure of solubility at a given temperature.

Experimental Workflow for Solubility Determination

References

A Technical Guide to the Spectral Characterization of 3-Ethoxy-4-hydroxybenzonitrile

This document provides an in-depth technical analysis of the spectral data for 3-Ethoxy-4-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind spectral features, providing a framework for the structural elucidation and quality control of this compound.

Introduction: The Chemical Identity of this compound

This compound, with the molecular formula C₉H₉NO₂, holds a significant position in medicinal chemistry. Its structural confirmation is paramount for ensuring the integrity of downstream synthetic steps. The molecular weight of this compound is 163.17 g/mol .[1] Spectroscopic techniques provide a definitive fingerprint of its molecular structure, and a thorough understanding of its spectral characteristics is essential for any researcher working with this molecule.

References

Navigating the Safety Landscape of 3-Ethoxy-4-hydroxybenzonitrile: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a thorough understanding of their potential hazards and handling requirements. This guide provides an in-depth examination of the material safety data for 3-Ethoxy-4-hydroxybenzonitrile, a compound of interest in various synthetic applications. In the absence of a comprehensive, officially published Material Safety Data Sheet (MSDS) for this specific molecule, this document synthesizes critical safety information from structurally analogous compounds and established chemical principles to provide a robust framework for its safe handling and use.

The core structure of this compound, featuring a benzonitrile moiety, a phenolic hydroxyl group, and an ethoxy group, dictates its toxicological and reactivity profile. By examining the safety data for compounds such as 4-hydroxybenzonitrile, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), and the general class of aromatic nitriles, we can construct a reliable safety profile. This approach, rooted in the principles of chemical similarity, allows for proactive risk mitigation and the implementation of appropriate safety protocols.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is the accurate identification of the substance in use. The key identifiers and computed physicochemical properties for this compound are summarized below. Understanding these properties is crucial for predicting the compound's behavior under various experimental conditions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 60758-79-4 | PubChem[1] |

| Molecular Formula | C₉H₉NO₂ | PubChem[1] |

| Molecular Weight | 163.17 g/mol | PubChem[1] |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs |

Hazard Identification and GHS Classification: A Synthesized Approach

Anticipated GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Benzonitrile and its derivatives are often harmful if swallowed.[2][3]

-

Skin Irritation (Category 2): Phenolic compounds and substituted benzonitriles can cause skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Similar compounds are known to cause serious eye irritation.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Hazard Summary Diagram

References

The Unfolding Therapeutic Potential of 3-Ethoxy-4-hydroxybenzonitrile Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-ethoxy-4-hydroxybenzonitrile scaffold represents a privileged chemical structure in modern medicinal chemistry. While its most prominent role to date is as a key intermediate in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor Apremilast, the inherent biological activities of its derivatives are a burgeoning field of scientific inquiry. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound derivatives, moving beyond their function as synthetic precursors. We will delve into their anti-inflammatory, antiviral, and herbicidal properties, supported by a critical analysis of structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and an examination of the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a comprehensive resource for researchers seeking to unlock the full therapeutic and agrochemical potential of this versatile class of compounds.

Introduction: Beyond a Synthetic Intermediate

The journey of many a bioactive molecule begins with a humble chemical intermediate. Such is the case for this compound and its close chemical relatives. A notable derivative, 3-ethoxy-4-methoxybenzonitrile, is a critical building block in the multi-step synthesis of Apremilast, an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1][2] This established role underscores the inherent potential of the this compound core to interact with biologically significant targets.

This guide, however, aims to look beyond this established synthetic utility. The benzonitrile functional group is a versatile pharmacophore, known to participate in various biological interactions.[3] The phenolic hydroxyl and the ethoxy group at the 3 and 4 positions of the benzene ring further offer opportunities for diverse chemical modifications, each with the potential to modulate biological activity. This document will, therefore, explore the broader pharmacological landscape of these derivatives, providing both a theoretical framework and practical methodologies for their investigation.

Key Biological Activities of this compound Derivatives

The biological potential of this compound derivatives can be logically extrapolated from the known activities of structurally similar benzonitrile compounds. The primary areas of interest include anti-inflammatory, antiviral, and herbicidal activities.

Anti-inflammatory Activity: Targeting the Engines of Inflammation

The connection of a this compound derivative to the PDE4 inhibitor Apremilast provides the strongest rationale for exploring the anti-inflammatory potential of this class of compounds.

2.1.1. Mechanism of Action: PDE4 Inhibition and Beyond

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5][6] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), while upregulating anti-inflammatory mediators.[4]

Beyond PDE4, substituted benzonitriles have been investigated for their ability to modulate other key inflammatory pathways. A critical transcription factor involved in the inflammatory response is the nuclear factor-kappa B (NF-κB).[1][7][8][9] The NF-κB signaling pathway controls the expression of a multitude of genes involved in inflammation and immunity.[1][9] Small molecules that can inhibit the activation and nuclear translocation of NF-κB are of significant therapeutic interest.[1][7][8][9][10] Given the structural similarities to known NF-κB inhibitors, it is plausible that certain this compound derivatives could exert their anti-inflammatory effects through this pathway.

2.1.2. Structure-Activity Relationship (SAR) Insights

For PDE4 inhibition by rolipram and its analogues, which share some structural features with the core topic, stereoselectivity is crucial, with the (S)-enantiomer often being more potent.[11] Furthermore, structure-activity relationship studies on various PDE4 inhibitors have highlighted the importance of the catechol-like moiety (the 3-alkoxy-4-hydroxy/methoxy group) for binding to the enzyme's active site.[6][12] The nature of the alkoxy group and substitutions on the benzonitrile ring can significantly influence potency and selectivity for different PDE4 isoforms.[4][6][12]

The following DOT script visualizes the central role of PDE4 in the inflammatory signaling cascade and the therapeutic intervention by its inhibitors.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioagilytix.com [bioagilytix.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Substituted Benzonitriles: A Technical Guide to 3-Ethoxy-4-hydroxybenzonitrile and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemistry, biological activities, and therapeutic potential of 3-Ethoxy-4-hydroxybenzonitrile and its analogs. As Senior Application Scientists, we aim to provide not just a review of the existing literature, but a synthesized understanding of the structure-activity relationships and the causalities behind experimental designs that are pivotal for advancing drug discovery in this area.

Introduction: The Therapeutic Potential of the Benzonitrile Scaffold

The benzonitrile moiety, a benzene ring substituted with a nitrile group, is a versatile pharmacophore present in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in medicinal chemistry. Within this broad class of compounds, this compound and its analogs have emerged as a scaffold of significant interest, demonstrating a range of biological activities that warrant further investigation for the development of novel therapeutics.

This guide will provide a comprehensive overview of the synthesis, key biological activities, and structure-activity relationships (SAR) of this promising class of compounds. We will explore their potential as tyrosinase inhibitors for dermatological applications and as vanilloid receptor antagonists for pain management, providing detailed experimental protocols and field-proven insights to guide future research and development.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically proceeds through a multi-step sequence starting from readily available precursors. A common and efficient strategy involves the ethylation of a protected vanillin derivative, followed by conversion of the aldehyde functionality to a nitrile.

General Synthesis Pathway

The synthesis can be logically broken down into three key stages: etherification, oximation, and dehydration. This pathway allows for the introduction of various alkoxy groups at the 3-position, providing a straightforward route to a diverse library of analogs for SAR studies.

Caption: General synthesis route for 3-Ethoxy-4-methoxybenzonitrile.

Detailed Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzonitrile

This protocol details a common method for the synthesis of 3-Ethoxy-4-methoxybenzonitrile, a key intermediate and analog of the title compound.[1][2]

Step 1: Ethylation of Isovanillin

-

To a solution of Isovanillin (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Add bromoethane (1.2 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Ethoxy-4-methoxybenzaldehyde.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide ion of isovanillin and bromoethane. Potassium carbonate acts as a base to deprotonate the hydroxyl group.

Step 2: Oximation of 3-Ethoxy-4-methoxybenzaldehyde

-

Dissolve 3-Ethoxy-4-methoxybenzaldehyde (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) in water.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-Ethoxy-4-methoxybenzaldehyde oxime.

Causality: The reaction of the aldehyde with hydroxylamine forms the corresponding oxime. The basic conditions generated by sodium hydroxide facilitate the reaction.

Step 3: Dehydration of the Oxime to the Nitrile

-

Suspend the 3-Ethoxy-4-methoxybenzaldehyde oxime (1 equivalent) in acetic anhydride (3-4 equivalents).

-

Heat the mixture to reflux (around 130-140 °C) for 2-3 hours.

-

Cool the reaction mixture and pour it into ice-water with vigorous stirring to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 3-Ethoxy-4-methoxybenzonitrile.

Causality: Acetic anhydride is a powerful dehydrating agent that facilitates the elimination of a water molecule from the oxime to form the nitrile.

Biological Activities and Structure-Activity Relationships

This compound and its analogs have shown promise in two primary areas of therapeutic interest: as tyrosinase inhibitors and as vanilloid receptor antagonists.

Tyrosinase Inhibition: A Target for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[3] The overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of great interest in dermatology and cosmetology. Several studies have highlighted the potential of benzonitrile derivatives as tyrosinase inhibitors.

Mechanism of Action: Benzonitrile-based tyrosinase inhibitors are believed to act by chelating the copper ions within the active site of the enzyme, thereby preventing the binding of its natural substrates, L-tyrosine and L-DOPA.

Caption: Inhibition of the melanin synthesis pathway by tyrosinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

-

Hydroxyl Group: The presence of a hydroxyl group on the benzene ring is crucial for tyrosinase inhibitory activity. A 4-hydroxy substituent is particularly important for potent inhibition.

-

Alkoxy Group: The nature of the alkoxy group at the 3-position influences activity. An ethoxy group, as in the title compound, has been shown to be favorable.

-

Nitrile Group: The nitrile group is a key contributor to the inhibitory activity, likely through its interaction with the copper ions in the active site.

| Compound/Analog | Substitution Pattern | Tyrosinase Inhibitory Activity (IC50) | Reference |

| 4-Hydroxybenzonitrile | 4-OH | Moderate | [4] |

| 3,4-Dihydroxybenzonitrile | 3,4-diOH | Potent | [5] |

| 4-Methoxybenzonitrile | 4-OCH3 | Weak | [4] |

| 3-Ethoxy-4-hydroxybenzaldehyde | 3-OC2H5, 4-OH, -CHO | Moderate | [3] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is a standard method for assessing the tyrosinase inhibitory activity of test compounds using L-DOPA as a substrate.[4][6][7]

-

Reagent Preparation:

-

Phosphate Buffer (50 mM, pH 6.8).

-

Mushroom Tyrosinase solution (1000 units/mL in phosphate buffer).

-

L-DOPA solution (10 mM in phosphate buffer).

-

Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).

-

Kojic acid solution as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 40 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound solution (or positive control/solvent blank).

-

Add 20 µL of tyrosinase solution to initiate the pre-incubation.

-

Incubate the plate at 25°C for 10 minutes.

-

Add 20 µL of L-DOPA solution to start the reaction.

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Take readings every minute for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Vanilloid Receptor (TRPV1) Antagonism: A Target for Pain Relief

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin. Antagonists of the TRPV1 receptor are being actively investigated as potential analgesics for the treatment of various pain conditions. The 4-hydroxy-3-alkoxy-benzonitrile scaffold is a key feature in some reported TRPV1 antagonists.

Mechanism of Action: TRPV1 antagonists typically act by competitively binding to the receptor, preventing its activation by agonists like capsaicin or by noxious heat. This blockade of ion influx leads to an analgesic effect.

Caption: Mechanism of TRPV1 antagonism for pain relief.

Structure-Activity Relationship (SAR) Insights:

-

Vanilloid Moiety: The 4-hydroxy-3-alkoxy-phenyl group (the "vanilloid" moiety) is a critical pharmacophore for binding to the TRPV1 receptor.

-

Hydrogen Bonding: The phenolic hydroxyl group and the ether oxygen are important for hydrogen bonding interactions within the receptor's binding pocket.

-

Lipophilicity: The overall lipophilicity of the molecule plays a significant role in its potency and pharmacokinetic properties. Modifications to the alkoxy chain can be used to fine-tune this parameter.

Future Directions and Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of this class of compounds, coupled with their demonstrated biological activities, makes them attractive candidates for further investigation.

Future research should focus on:

-

Expansion of Analog Libraries: Systematic modification of the alkoxy group and substitution on the benzene ring will provide a more comprehensive understanding of the SAR for both tyrosinase inhibition and TRPV1 antagonism.

-

In Vivo Efficacy and Safety: Promising candidates identified from in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular interactions of these compounds with their target enzymes and receptors will aid in the design of more potent and selective inhibitors.

References

- 1. Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The design and synthesis of transient receptor potential vanilloid 3 inhibitors with novel skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Data of 3-Ethoxy-4-hydroxybenzonitrile: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development

3-Ethoxy-4-hydroxybenzonitrile (C₉H₉NO₂) is a substituted benzonitrile, a class of organic compounds that serve as versatile precursors in the synthesis of numerous pharmaceuticals.[1] The arrangement of the ethoxy, hydroxyl, and nitrile functional groups on the benzene ring makes it a valuable building block for creating complex molecular architectures. Understanding the thermochemical properties of this intermediate is not merely an academic exercise; it is a critical component of process safety, reaction optimization, and formulation development.

The thermodynamic stability of a compound, dictated by its enthalpy of formation, and its behavior with changes in temperature, governed by its heat capacity and entropy, are paramount for safe handling and storage, especially at industrial scales. Furthermore, knowledge of sublimation enthalpy is crucial for purification processes like sublimation and for understanding solid-state stability.

This guide will provide a detailed exploration of the primary experimental and computational techniques employed to generate these vital thermochemical data points.

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data requires precise and specialized instrumentation. The following sections detail the primary techniques applicable to a solid organic compound like this compound.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfHₘ°) is a cornerstone of thermochemistry, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[2] For organic compounds, this value is typically determined indirectly through combustion calorimetry.

Causality of Experimental Choice: Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds because the combustion reaction goes to completion, and the products (CO₂, H₂O, N₂) are well-defined.[2] The enthalpy of combustion (ΔcHₘ°) is measured directly, and the enthalpy of formation is then calculated using Hess's Law.

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Bomb Assembly: A fuse wire is connected to an ignition system and placed in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated, stirred calorimeter. The temperature of the water is monitored with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the calorimeter system is recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined using a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The corrected temperature rise is used to calculate the energy of combustion.

Calculation of Enthalpy of Formation:

The standard molar enthalpy of formation is calculated using the following relationship:

ΔfHₘ°(C₉H₉NO₂) = 9 * ΔfHₘ°(CO₂, g) + 4.5 * ΔfHₘ°(H₂O, l) - ΔcHₘ°(C₉H₉NO₂)

Diagram: Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[3][4] It also allows for the determination of the temperatures and enthalpies of phase transitions, such as melting and crystallization.[5]

Causality of Experimental Choice: DSC is a rapid and sensitive method that requires only a small amount of sample.[3] It provides a wealth of information on the thermal behavior of a material, which is crucial for understanding its physical stability and for developing purification and formulation processes.

Experimental Protocol: Heat Capacity Measurement by DSC

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Measurement Program: The sample and reference pans are placed in the DSC cell. A three-step temperature program is typically used:

-

An initial isothermal period to allow the system to equilibrate.

-

A linear heating ramp (e.g., 10 K/min) over the desired temperature range.

-

A final isothermal period.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under the identical conditions.

Table 1: Expected DSC Data for this compound

| Parameter | Symbol | Expected Information |

| Melting Temperature | Tₘ | Temperature at which the solid-liquid phase transition occurs. |

| Enthalpy of Fusion | ΔfusHₘ | The energy required to melt one mole of the solid. |

| Heat Capacity (solid) | Cₚ,ₘ(s) | The amount of heat required to raise the temperature of one mole of the solid by one degree Kelvin. |

| Heat Capacity (liquid) | Cₚ,ₘ(l) | The amount of heat required to raise the temperature of one mole of the liquid by one degree Kelvin. |

Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation (ΔsubHₘ°) is the energy required for a substance to transition from the solid to the gaseous state. This property is particularly important for high-purity, solvent-free processing and for assessing the volatility and long-term stability of a solid API. The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[6][7]

Causality of Experimental Choice: For compounds with low vapor pressures at ambient temperatures, direct measurement is challenging. The Knudsen effusion method allows for the determination of very low vapor pressures by measuring the rate of mass loss of a sample effusing through a small orifice into a high vacuum.[6]

Experimental Protocol: Knudsen Effusion Mass Loss

-

Cell Preparation: A small amount of this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

-

High Vacuum: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

-

Mass Loss Measurement: The rate of mass loss from the cell due to effusion of the vapor is measured over time, often using a sensitive microbalance.

-

Varying Temperature: The experiment is repeated at several different temperatures.

-

Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[6]

Diagram: Knudsen Effusion Experimental Setup

References

- 1. This compound | C9H9NO2 | CID 3800659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]

- 6. sites.bu.edu [sites.bu.edu]

- 7. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry [mdpi.com]

A Comprehensive Guide to the Structural Analysis of 3-Ethoxy-4-hydroxybenzonitrile: A Keystone Intermediate in Drug Development

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of 3-Ethoxy-4-hydroxybenzonitrile, a significant benzonitrile derivative with applications in pharmaceutical synthesis. While a definitive single-crystal X-ray structure of this specific compound is not publicly available at the time of this writing, this document serves as an expert-led protocol and predictive analysis for its synthesis, characterization, and crystallographic investigation. By leveraging established methodologies and drawing parallels with structurally analogous compounds, we present a robust workflow designed to guide researchers and drug development professionals in obtaining and interpreting high-quality structural data. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system for achieving accurate and reproducible results.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₉NO₂, belongs to the class of aromatic nitriles, which are pivotal building blocks in organic synthesis.[1] The presence of the nitrile group, a hydroxyl group, and an ethoxy group on the benzene ring imparts a unique combination of reactivity and potential for intermolecular interactions, making it a valuable precursor in the synthesis of more complex molecules. Notably, its methylated analog, 3-ethoxy-4-methoxybenzonitrile, is a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis.[2] A thorough understanding of the three-dimensional structure of this compound is paramount for optimizing its synthesis, understanding its solid-state properties, and controlling its reactivity in subsequent chemical transformations.

Synthesis and Purification for Crystallographic Studies

The primary objective for any crystallographic analysis is the preparation of a highly pure, single-crystalline sample. The proposed synthetic route for this compound is adapted from established methods for similar benzonitrile derivatives.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved from the readily available starting material, 3,4-dihydroxybenzonitrile, through a selective O-ethylation reaction.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a stirred solution of 3,4-dihydroxybenzonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq). The suspension is stirred at room temperature for 30 minutes.

-

Alkylation: Slowly add bromoethane (1.1 eq) to the reaction mixture.

-

Reaction Progression: The mixture is heated to reflux and maintained at this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound as a solid.

Rationale: The choice of a slight excess of bromoethane and a carbonate base in a polar aprotic solvent like acetone favors the selective mono-ethylation of one of the hydroxyl groups. The purification by column chromatography is crucial to remove any unreacted starting material and the di-ethylated byproduct, ensuring the high purity required for successful crystallization.

Physicochemical and Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized this compound must be unequivocally confirmed through a suite of analytical techniques.

| Property | Predicted/Expected Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents (e.g., methanol, acetone) |

Table 1: Predicted Physicochemical Properties of this compound.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the phenolic group is anticipated. A sharp peak around 2220-2240 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-O stretching bands for the ether and phenol groups should appear in the 1200-1300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should reveal distinct signals for the aromatic protons, the ethoxy group protons, and the phenolic proton. The aromatic protons are expected to appear as multiplets in the range of 6.8-7.5 ppm. The ethoxy group should present as a quartet around 4.0-4.2 ppm (for the -OCH₂-) and a triplet around 1.3-1.5 ppm (for the -CH₃). The phenolic -OH proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all nine carbon atoms in the molecule. The nitrile carbon is expected to have a chemical shift in the range of 115-120 ppm. The aromatic carbons will resonate between 110-160 ppm, with the carbons attached to the oxygen atoms appearing at the lower field (higher ppm). The ethoxy carbons should appear at approximately 64 ppm (-OCH₂-) and 15 ppm (-CH₃).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Single Crystal Growth and X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step in a crystal structure analysis. Several methods should be systematically explored.

Crystallization Protocol

-

Solvent Selection: A range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexane) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature over several days.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature slowly, and subsequently to a lower temperature (e.g., 4°C) to induce crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to a gradual decrease in solubility and crystal growth.

Caption: Workflow for single crystal growth and X-ray diffraction analysis.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can infer likely structural features by examining the crystal structure of its close analog, 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[3]

| Parameter | 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)[3] | Predicted for this compound |

| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c | Common centrosymmetric space groups (e.g., P2₁/c, P-1, C2/c) |

| Key Intermolecular Interactions | O-H···O hydrogen bonds, C-H···O interactions | O-H···N hydrogen bonds, C-H···O interactions, π-π stacking |

Table 2: Comparison and Prediction of Crystallographic Parameters.

Molecular Geometry

The benzonitrile ring is expected to be planar. The ethoxy group will likely exhibit some degree of conformational flexibility, but a co-planar arrangement with the benzene ring is plausible to maximize conjugation.

Hydrogen Bonding and Crystal Packing